l-Menthyl formate
CAS No.: 29066-35-1
Cat. No.: VC3975182
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29066-35-1 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] formate |
| Standard InChI | InChI=1S/C11H20O2/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h7-11H,4-6H2,1-3H3/t9-,10+,11-/m1/s1 |
| Standard InChI Key | XEYZAKCJAFSLGZ-OUAUKWLOSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OC=O)C(C)C |
| SMILES | CC1CCC(C(C1)OC=O)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OC=O)C(C)C |
Introduction
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 224–226 °C | Atmospheric pressure |
| Density | 0.9329 g/cm³ | 25 °C |
| Molecular Weight | 184.28 g/mol | - |
These properties make it a stable compound suitable for use in formulations requiring controlled volatility .
Synthesis and Production
Esterification Reaction
l-Menthyl formate is synthesized via acid-catalyzed esterification of l-menthol with formic acid or its derivatives. A modified method inspired by l-menthyl acetate synthesis involves:
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Reactants: l-Menthol, formic acid (or formic anhydride)
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Catalyst: 98% sulfuric acid ()
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Solvent: Diethyl ether
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Temperature: 60 °C
The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of menthol attacks the carbonyl carbon of formic acid. The process is monitored using thin-layer chromatography (TLC), with a retention factor () of 0.82 observed for the product .
Yield Optimization
| Reaction Time (min) | Yield (%) |
|---|---|
| 45 | 75.2 |
| 90 | 88.4 |
| 105 | 82.1 |
Prolonged reaction times beyond 90 minutes lead to side reactions, reducing yield .
Physicochemical Properties
Spectroscopic Characterization
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FTIR: A strong absorption band at 1736 cm⁻¹ confirms the ester carbonyl group .
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GC-MS: Retention time () of 16.13 minutes with a base peak at , corresponding to the menthol fragment .
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NMR: Expected signals include a singlet for the formate proton (δ 8.1 ppm) and multiplet peaks for the cyclohexyl backbone (δ 1.0–2.5 ppm).
Thermal Stability
The compound’s boiling point (224–226 °C) and density (0.9329 g/cm³) suggest moderate thermal stability, making it suitable for high-temperature applications in perfumery .
Industrial Applications
Fragrance and Flavor Industry
l-Menthyl formate is prized for its fresh, minty aroma, enhancing products like:
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Personal Care Items: Toothpastes, mouthwashes, and topical creams .
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Household Products: Air fresheners and detergents.
Cosmetic Functionality
As a fragrance ingredient, it masks unpleasant odors in formulations. Its potential role in enhancing skin permeation, similar to l-menthol derivatives , is under investigation for transdermal drug delivery systems.
Analytical Methods
Quality Control Protocols
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TLC: Hexane:ethyl acetate (8:2) mobile phase; visualization under UV light.
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GC Analysis: Column: DB-5MS; temperature gradient: 50–250 °C at 10 °C/min .
Regulatory Compliance
The compound is listed in the COSMILE Europe database as safe for cosmetic use, adhering to EU fragrance allergen regulations .
Future Research Directions
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Synthetic Efficiency: Exploring enzymatic catalysis to reduce reliance on sulfuric acid.
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Bioactive Potential: Investigating antimicrobial properties for pharmaceutical applications.
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Sustainability: Developing green synthesis routes using bio-based formic acid.
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